molecular formula C17H11D3F3N3O3S B1165057 Deracoxib-d3

Deracoxib-d3

Cat. No. B1165057
M. Wt: 400.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 169590-41-4 (unlabeled)

Scientific Research Applications

Antitumor Effects in Canine Cancer

  • Deracoxib has been found to exhibit antitumor activity in dogs with transitional cell carcinoma (TCC) of the urinary bladder. A clinical trial involving 26 dogs showed partial remission in 17% of cases and stable disease in 71% of cases, with a median survival time of 323 days. Deracoxib was generally well-tolerated in these cases (Mcmillan et al., 2011).

Enhancing Chemotherapy Efficacy

  • Studies have shown that Deracoxib, in combination with doxorubicin, can enhance the effectiveness of chemotherapy in canine mammary carcinoma cells. The combination has been observed to modulate oxidative stress-related parameters, potentially offering a new approach to cancer treatment (Alkan et al., 2014).

Protection Against Chemotherapy Toxicity

  • Deracoxib has been found to decrease the cytotoxic action of doxorubicin in normal canine mammary epithelial cells. It also significantly reduced apoptosis induced by doxorubicin, suggesting a protective role against chemotherapy-induced toxicity (Bakirel et al., 2017).

Crystal Structure Analysis

  • Research on the crystal structure of Deracoxib has been conducted to understand its molecular formation. Such studies are essential for the development of drug formulations and understanding drug interactions at the molecular level (Kaduk et al., 2023).

Synergistic Effects in Cancer Treatment

  • Deracoxib has shown synergistic effects with doxorubicin in inhibiting the growth of canine mammary tumor cells. This combination has led to enhanced antiproliferative activity and increased apoptosis, suggesting a potential for improved cancer treatment outcomes (Bakirel et al., 2016).

properties

Molecular Formula

C17H11D3F3N3O3S

Molecular Weight

400.39

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.